molecular formula C11H20O B7823804 2,4-Undecadien-1-ol CAS No. 94087-86-2

2,4-Undecadien-1-ol

Cat. No.: B7823804
CAS No.: 94087-86-2
M. Wt: 168.28 g/mol
InChI Key: FVKXLSPKNRZPJK-XBLVEGMJSA-N
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Description

2,4-Undecadien-1-ol: is an organic compound with the molecular formula C11H20O . It is a type of alcohol characterized by the presence of two double bonds located at the second and fourth positions of the undecane chain. This compound is known for its use in various chemical and industrial applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Undecadien-1-ol can be achieved through several methods. One common approach involves the Darzens condensation of geranylacetone with ethyl chloroacetate, followed by hydrolysis of the intermediate ester, thermal decarboxylation, and reduction of the resultant aldehyde using lithium aluminum hydride (LiAlH4) . This method provides a racemic mixture of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .

Chemical Reactions Analysis

Types of Reactions: 2,4-Undecadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.

Major Products:

Scientific Research Applications

2,4-Undecadien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Undecadien-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2,4-Nonadien-1-ol: Similar structure but with a shorter carbon chain.

    2,4-Decadien-1-ol: Similar structure but with a ten-carbon chain.

    2,4-Dodecadien-1-ol: Similar structure but with a twelve-carbon chain.

Uniqueness: 2,4-Undecadien-1-ol is unique due to its specific chain length and the position of double bonds, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(2E,4E)-undeca-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKXLSPKNRZPJK-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069325, DTXSID801310066
Record name 2,4-Undecadien-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-Undecadien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94087-86-2, 59376-58-8
Record name (2E,4E)-2,4-Undecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94087-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4E)-Undeca-2,4-dienol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Undecadien-1-ol
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Record name 2,4-Undecadien-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-Undecadien-1-ol
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Record name (2E,4E)-undeca-2,4-dienol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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